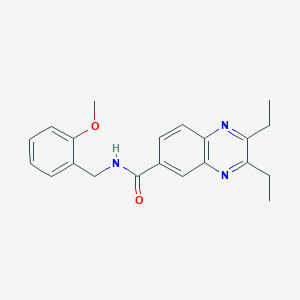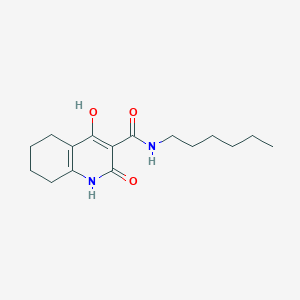![molecular formula C23H19FN2O3S B11207673 N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide CAS No. 951624-28-5](/img/structure/B11207673.png)
N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would typically include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE
- 1,2-Bis(3,4-diMethylphenyl)ethane
- N-(3,4-dimethylphenyl)cyclohexanecarboxamide
Uniqueness
N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and sulfonamide group are particularly noteworthy, as they contribute to the compound’s stability and reactivity.
Properties
CAS No. |
951624-28-5 |
|---|---|
Molecular Formula |
C23H19FN2O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C23H19FN2O3S/c1-15-3-4-18(13-16(15)2)22-14-29-23(25-22)17-5-9-20(10-6-17)26-30(27,28)21-11-7-19(24)8-12-21/h3-14,26H,1-2H3 |
InChI Key |
YWARHWGELRDNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B11207591.png)
amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11207592.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11207595.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11207602.png)

![N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11207620.png)
![N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11207624.png)

![5-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11207637.png)
![4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207663.png)
![N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11207671.png)


![5-(3-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207687.png)
